N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Catalog No.
S2838012
CAS No.
1795301-65-3
M.F
C12H17NO3
M. Wt
223.272
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

CAS Number

1795301-65-3

Product Name

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

IUPAC Name

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide

Molecular Formula

C12H17NO3

Molecular Weight

223.272

InChI

InChI=1S/C12H17NO3/c1-3-4-7-12(14)13-9-11(15-2)10-6-5-8-16-10/h3,5-6,8,11H,1,4,7,9H2,2H3,(H,13,14)

InChI Key

VMRLZAWYJZVHPE-UHFFFAOYSA-N

SMILES

COC(CNC(=O)CCC=C)C1=CC=CO1

solubility

not available

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is a synthetic compound characterized by the presence of a furan ring, a methoxyethyl side chain, and a pent-4-enamide functional group. This compound exhibits a unique structural configuration that may contribute to its chemical reactivity and biological activity. The furan moiety is known for its electron-rich properties, which can influence the compound's interactions in various chemical environments.

  • Amides: Some amides can be skin irritants [].
  • Furans: Certain furans exhibit genotoxicity (potential to damage DNA) [].

  • Oxidation: The furan ring can be oxidized to form furan derivatives or other oxidized products using agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions, potentially yielding saturated derivatives or altering the functional groups present.
  • Substitution: The furan and amide groups can engage in nucleophilic substitution reactions, allowing for the introduction of various substituents under appropriate conditions.

Common reagents for these reactions include:

  • Oxidizing agents: Potassium permanganate, chromium trioxide.
  • Reducing agents: Lithium aluminum hydride.
  • Nucleophiles: Amines, thiols.

Research indicates that N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide may possess significant biological activities. It has been investigated for its potential antimicrobial and anti-inflammatory properties. The unique combination of the furan ring and the pent-4-enamide structure may facilitate interactions with biological targets, influencing pathways relevant to disease processes.

The synthesis of N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide typically involves several steps:

  • Formation of Intermediate: The synthesis begins with the reaction of furan-2-carboxaldehyde with 2-methoxyethylamine to form an intermediate imine.
  • Reduction: This imine can be reduced using sodium borohydride to yield the corresponding amine.
  • Amidation: Finally, the amine is reacted with pent-4-enoic acid or its derivatives under suitable conditions to form the target compound.

This multi-step synthesis allows for the precise construction of the desired molecular architecture.

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activities, it may serve as a lead compound for developing new therapeutic agents.
  • Material Science: Its unique structure could be utilized in creating novel materials with specific properties.
  • Chemical Research: As a building block, it can facilitate the synthesis of more complex organic molecules.

Interaction studies are crucial for understanding how N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide interacts with biological molecules. Preliminary studies suggest that it may bind to specific proteins or enzymes, potentially modulating their activity. The furan ring's electron-rich nature may enhance such interactions through π-stacking or hydrogen bonding mechanisms.

Several compounds share structural similarities with N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
N-(2-(4-(furan-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamideFuran ring, hydroxyethyl side chainAntimicrobial, anti-inflammatory
N-(2-(1-benzofuran-2-yl)-2-methoxyethyl)pent-4-enamideBenzofuran ring instead of furanAntitumor, antibacterial
N-(2-(4-(thiophen-2-yl)phenyl)-2-hydroxyethyl)pent-4-enamideThiophene ring substitutionPotentially similar biological activity

Uniqueness

N-[2-(furan-2-yl)-2-methoxyethyl]pent-4-enamide is distinct due to its specific combination of functional groups that confer unique chemical reactivity and biological properties. The presence of both the furan ring and the pent-4-enamide structure allows for versatile applications in medicinal chemistry and materials science, setting it apart from other similar compounds.

XLogP3

1.1

Dates

Last modified: 08-17-2023

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